molecular formula C5H9ClF5NO B6310644 3-Pentafluoroethyloxy-propylamine chloride CAS No. 1301739-07-0

3-Pentafluoroethyloxy-propylamine chloride

Cat. No.: B6310644
CAS No.: 1301739-07-0
M. Wt: 229.57 g/mol
InChI Key: HQNQBYRCOFZDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentafluoroethyloxy-propylamine chloride is a chemical compound with the molecular formula C5H10ClF5NO. It is known for its unique properties due to the presence of both a pentafluoroethyloxy group and a propylamine group. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethyloxy-propylamine chloride typically involves the reaction of pentafluoroethanol with propylamine in the presence of a chlorinating agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: A base such as triethylamine is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethyloxy-propylamine chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-Pentafluoroethyloxy-propylamine chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyloxy-propylamine chloride involves its interaction with molecular targets such as enzymes or receptors. The pentafluoroethyloxy group can enhance the compound’s binding affinity and specificity, while the propylamine group can facilitate interactions with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Pentafluoroethyloxy-propylamine: Similar structure but without the chloride group.

    Pentafluoroethanol: Contains the pentafluoroethyloxy group but lacks the propylamine group.

    Propylamine: Contains the propylamine group but lacks the pentafluoroethyloxy group.

Uniqueness

3-Pentafluoroethyloxy-propylamine chloride is unique due to the combination of the pentafluoroethyloxy and propylamine groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F5NO.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNQBYRCOFZDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COC(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.